1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring. This compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of oxetane derivatives with pyrrolidine carboxylic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane and pyrrolidine products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane and pyrrolidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinecarboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group but lacking the oxetane ring.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another related compound with a phenyl group and an oxo group attached to the pyrrolidine ring.
Uniqueness
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
1784061-57-9 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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